![molecular formula C17H25N3O2 B14351550 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide CAS No. 91222-43-4](/img/structure/B14351550.png)
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is an organic compound with a complex structure that includes a dipropylamino group and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide typically involves the reaction of 4-(dipropylamino)-3-methylbenzaldehyde with propanediamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipropylamine: An organic compound with a similar dipropylamino group but different overall structure.
N,N’-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylidene]propanediamide: A compound with a similar core structure but different substituents.
Uniqueness
2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
91222-43-4 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-[[4-(dipropylamino)-3-methylphenyl]methylidene]propanediamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-8-20(9-5-2)15-7-6-13(10-12(15)3)11-14(16(18)21)17(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,18,21)(H2,19,22) |
Clé InChI |
OWDRZSWMMIQYRF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1)C=C(C(=O)N)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


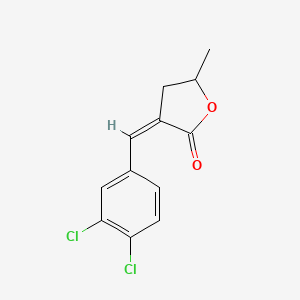
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)
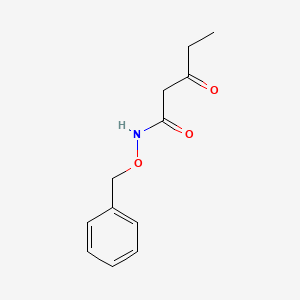
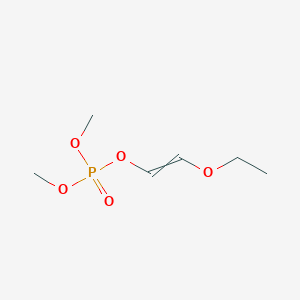

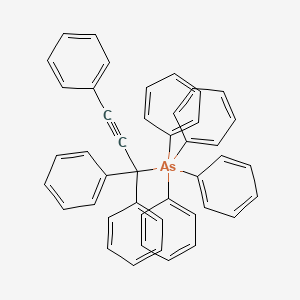
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
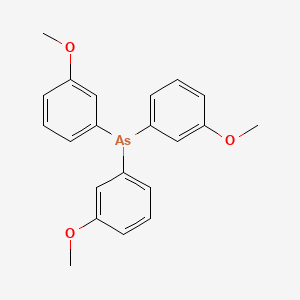
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

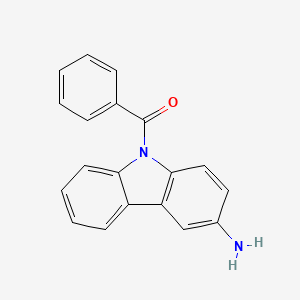
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
